molecular formula C10H10N2O2 B13463054 6-amino-1H-indole-5-carboxylic acid methyl ester

6-amino-1H-indole-5-carboxylic acid methyl ester

Katalognummer: B13463054
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: ZNRBDWKTACDOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1H-indole-5-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indole-5-carboxylic acid methyl ester typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer esterification, where indole-5-carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the indole ring is oxidized to form various products.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions are common in indole derivatives due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

6-Amino-1H-indole-5-carboxylic acid methyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-amino-1H-indole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

  • Indole-5-carboxylic acid methyl ester
  • Indole-6-carboxylic acid methyl ester
  • Methyl indole-5-carboxylate

Comparison: 6-Amino-1H-indole-5-carboxylic acid methyl ester is unique due to the presence of the amino group at the 6-position, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

methyl 6-amino-1H-indole-5-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,11H2,1H3

InChI-Schlüssel

ZNRBDWKTACDOIR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C2C(=C1)C=CN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.